molecular formula C16H12N4O5 B2994938 1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946255-41-0

1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2994938
CAS No.: 946255-41-0
M. Wt: 340.295
InChI Key: REODKMLEDJTYKR-UHFFFAOYSA-N
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Description

1-[(3-Nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 946255-41-0) is a chemical compound with a molecular formula of C16H12N4O5 and a molecular weight of 340.29 g/mol . This heterocyclic compound features a dihydropyridinone core linked to a 3-nitrobenzyl group and a 1,2-oxazol-3-yl carboxamide, a structure that integrates multiple privileged pharmacophores often explored in medicinal chemistry. Compounds containing nitroaromatic groups, similar to the 3-nitrophenyl moiety in this molecule, are of significant interest in hypoxia research, as they can be selectively reduced and activated under low-oxygen conditions, a characteristic feature of solid tumors . Furthermore, the pyridine and oxazole rings are common structural elements in molecules developed for various therapeutic areas, including as inhibitors and modulators of biological targets . Researchers can utilize this compound as a key synthetic intermediate or as a core scaffold for the design and development of novel bioactive molecules. It is suitable for library synthesis, structure-activity relationship (SAR) studies, and high-throughput screening campaigns in drug discovery. Available with a purity of 90% or greater, this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use. Researchers should handle this and all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5/c21-15(17-14-6-8-25-18-14)13-5-2-7-19(16(13)22)10-11-3-1-4-12(9-11)20(23)24/h1-9H,10H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REODKMLEDJTYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazonoyl halides, triethylamine, and various solvents such as ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The oxazole and dihydropyridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole and dihydropyridine rings can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analog Overview

The target compound belongs to a class of 2-oxo-1,2-dihydropyridine-3-carboxamides, which are characterized by their fused pyridine-carboxamide backbone. Key structural variations among analogs include:

  • Substituents on the pyridine ring (e.g., nitro, chloro, fluorophenyl groups).
  • Heterocyclic carboxamide groups (e.g., oxazole, thiazole, or indazole).
Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Properties (Predicted/Reported) Evidence Source
1-[(3-Nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Target) R1: 3-Nitrophenylmethyl; R2: 1,2-oxazol-3-yl C17H13N3O4 323.30 g/mol Data not reported in evidence N/A
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide R1: H; R2: 3-Bromo-2-methylphenyl C13H11BrN2O2 307.15 g/mol Planar conformation; π-conjugation
1-[(2-Chloro-6-fluorophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide R1: 2-Chloro-6-fluorophenylmethyl; R2: Oxazol C16H12ClFN2O3 346.73 g/mol Data not reported (structure only)
1-Allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carboxamide R1: Allyl; R2: 3,4,5-Trimethoxyphenyl C18H20N2O5 344.36 g/mol Density: 1.237 g/cm³; pKa: 10.83 (predicted)
1-((3-Chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide R1: 3-Chlorobenzyloxy; R2: Thiazole C21H16ClN3O3S 425.9 g/mol No physical data reported

Key Research Findings

Structural and Conformational Insights
  • Planarity and π-Conjugation : Analogous compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit near-planar conformations due to extended π-conjugation through the amide bridge, with dihedral angles between aromatic rings as low as 8.38° . This suggests that the target compound may also adopt a planar structure, enhancing intermolecular interactions (e.g., hydrogen bonding).
  • Hydrogen Bonding : Centrosymmetric dimers formed via N–H⋯O hydrogen bonds are common in this class, as observed in N-(3-bromo-2-methylphenyl) derivatives . Such interactions could influence solubility and crystallinity.
Electronic Effects of Substituents
  • Nitro vs.
  • Oxazole vs. Thiazole Carboxamides : The 1,2-oxazol-3-yl group (as in the target compound) may offer distinct electronic profiles compared to thiazole-containing analogs (e.g., ), affecting binding affinity in biological systems.

Biological Activity

1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structure:

  • Chemical Formula : C₁₃H₁₃N₃O₄
  • Molecular Weight : 273.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation.
  • Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against a range of bacterial strains.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibits growth in various cancer cell lines
AntimicrobialEffective against specific bacterial strains
AntioxidantReduces oxidative stress markers in vitro

Case Study 1: Antitumor Activity

In a study examining the antitumor effects of various compounds, this compound was tested against several human cancer cell lines, including:

  • Mia PaCa-2 (pancreatic cancer)
  • HeLa (cervical cancer)

Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent antitumor activity.

Case Study 2: Antimicrobial Efficacy

A series of derivatives based on this compound were evaluated for their antimicrobial properties using the disk diffusion method against:

  • Staphylococcus aureus
  • Escherichia coli

The results showed that certain derivatives inhibited bacterial growth effectively at minimal inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 31.25 µg/mL, highlighting the compound's potential as a broad-spectrum antibacterial agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on this compound reveal that modifications in the oxazole ring and the introduction of various substituents on the phenyl ring significantly influence its biological activity. For instance:

  • Nitro Group Positioning : The presence and position of nitro groups on the phenyl ring enhance antitumor activity.
  • Oxazole Modifications : Alterations to the oxazole moiety can lead to improved enzyme inhibition.

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